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molecular formula C12H10O2 B1630524 [1,1'-Biphenyl]-2,3'-diol CAS No. 26983-52-8

[1,1'-Biphenyl]-2,3'-diol

Cat. No. B1630524
M. Wt: 186.21 g/mol
InChI Key: XKZQKPRCPNGNFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06218430B1

Procedure details

To a solution of o-cresol (5 g, 46.3 mmol) and 3-pentanone (2 g, 23.2 mmol) in acetic acid (20 mL) was added conc H2SO4 (4 mL). The reaction mixture was stirred at ambient temperature for 3 days, poured over ice, and diluted with 1:5 ethyl acetate/hexanes. The organic fraction was separated, washed with water and brine, dried over MgSO4, and concentrated in vacuo. Chromatography (silica, 5% ethyl acetate in hexanes) afforded 2.2 g of diphenol 6. 1HNMR (CDCl3) δ: 6.90 (d, J=2 Hz, 2 H, Ar—H), 6.95 (dd, J=2 Hz, J=8.6 Hz, 2 H, Ar—H), 6.64 (d, J=8.6 Hz, 2 H, Ar—H), 2.21 (s, 6 H, Ar—CH3), 2.0 (q, J=7.3 Hz, 4 H, CH2CH3), 0.60 (t, J=7.3 Hz, 4 H, CH2CH3).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:8])[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][CH:2]=1.C[CH2:10][C:11](=[O:14])[CH2:12][CH3:13].OS(O)(=O)=O.[C:20](O)(=O)C>>[CH:3]1[CH:2]=[C:1]([C:8]2[CH:20]=[CH:13][CH:12]=[C:11]([OH:14])[CH:10]=2)[C:6]([OH:7])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1O)C
Name
Quantity
2 g
Type
reactant
Smiles
CCC(CC)=O
Name
Quantity
4 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured over ice
CUSTOM
Type
CUSTOM
Details
The organic fraction was separated
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C1=CC=C(C(=C1)C2=CC(=CC=C2)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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